Gentamicin C

Description

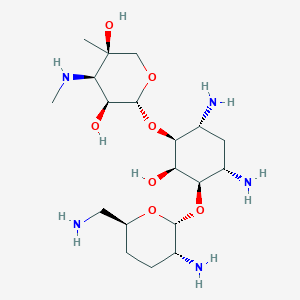

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGXETMJINRLTH-BOZYPMBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023092 | |

| Record name | Gentamicin C1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26098-04-4 | |

| Record name | Gentamicin C1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentamicin C1A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin C1a | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gentamicin C1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTAMICIN C1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Gentamicin C1a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin C1a, a major component of the clinically significant gentamicin C complex, is a potent aminoglycoside antibiotic effective against a broad spectrum of bacteria.[1] Its bactericidal activity stems from its ability to disrupt protein synthesis with high precision by targeting the bacterial ribosome.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Gentamicin C1a, focusing on its interaction with the ribosomal RNA, the consequent effects on translational fidelity, and the experimental methodologies used to elucidate these processes.

Primary Target and Binding Site: The 30S Ribosomal Subunit

The primary molecular target of Gentamicin C1a is the 30S subunit of the bacterial ribosome.[1][2] Specifically, it binds with high affinity to the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA). This interaction is crucial for its antibiotic activity.

Gentamicin C1a binds within the major groove of the A-site RNA. The interaction is primarily directed by rings I and II of the gentamicin molecule, which make specific contacts with the RNA. Ring III, a distinguishing feature of the gentamicin subclass of aminoglycosides, also forms specific interactions with conserved base pairs, further stabilizing the complex. This binding displaces key adenosine residues, A1492 and A1493, causing them to adopt a "flipped-out" conformation, which is a critical step in the mechanism of action.

Dual-Action Mechanism: Inhibition of Protein Synthesis and Induction of Miscoding

The binding of Gentamicin C1a to the ribosomal A-site triggers a cascade of events that ultimately lead to bacterial cell death. The mechanism can be characterized by two primary effects: the inhibition of translocation and the misreading of the genetic code.

Inhibition of Translocation

By binding to the A-site, Gentamicin C1a interferes with the proper movement of the ribosome along the messenger RNA (mRNA) transcript. This steric hindrance obstructs the translocation step of elongation, effectively halting protein synthesis.

Induction of Translational Misreading

A key feature of Gentamicin C1a's mechanism is its ability to cause the misreading of mRNA codons. The conformational change induced by gentamicin binding, particularly the flipping out of A1492 and A1493, mimics the state of the ribosome when a correct codon-anticodon pair is formed. This leads the ribosome to accept incorrect aminoacyl-tRNAs into the A-site, resulting in the synthesis of non-functional or toxic proteins containing incorrect amino acids. The accumulation of these aberrant proteins disrupts cellular processes and contributes to the bactericidal effect.

The following diagram illustrates the core mechanism of action of Gentamicin C1a at the ribosomal level.

Caption: Mechanism of Gentamicin C1a action on the bacterial ribosome.

Quantitative Data on Gentamicin C1a Interactions

The binding affinity of Gentamicin C1a and its related components to the ribosomal A-site has been quantified through various biochemical assays. These studies reveal differences in binding that correlate with their inhibitory effects on translation.

| Gentamicin Component | Binding Affinity to 30S Subunit | Binding Affinity to A-site RNA Oligonucleotide | Dissociation Constant (Kd) for A-site RNA Complex | Relative Inhibitory Effect on Translation |

| Gentamicin C1a | Highest | Slightly higher than C2 | ~2 µM at 25°C | Highest |

| Gentamicin C2 | High | Similar to C1a | Not explicitly stated, but similar to C1a | High |

| Gentamicin C1 | Lowest | 20- to 50-fold weaker than C1a and C2 | Not explicitly stated | Lowest |

Experimental Protocols for Studying Gentamicin C1a's Mechanism of Action

The elucidation of Gentamicin C1a's mechanism of action has been made possible through a combination of biochemical and structural biology techniques. Below are outlines of key experimental protocols.

Chemical Probing with Dimethyl Sulfate (DMS)

This method is used to identify the binding site of gentamicin on the 16S rRNA.

Principle: DMS methylates adenine (at N1) and cytosine (at N3) bases in RNA that are not protected by drug binding or secondary structure. By comparing the modification pattern in the presence and absence of Gentamicin C1a, the protected (i.e., binding) sites can be identified.

Protocol Outline:

-

Preparation of 30S Ribosomal Subunits: Isolate 30S subunits from a suitable bacterial strain (e.g., E. coli).

-

Binding Reaction: Incubate the 30S subunits with varying concentrations of Gentamicin C1a.

-

DMS Modification: Treat the ribosome-drug complexes with DMS at a controlled pH (e.g., 7.2).

-

RNA Extraction: Extract the 16S rRNA from the treated subunits.

-

Primer Extension: Use a radiolabeled primer complementary to a downstream sequence of the 16S rRNA to perform reverse transcription. The reverse transcriptase will stop at the methylated bases.

-

Gel Electrophoresis: Analyze the resulting cDNA fragments on a sequencing gel to map the sites of modification. A lack of a band in the drug-treated lane compared to the control indicates protection by gentamicin binding.

The following diagram illustrates the workflow for a chemical probing experiment.

Caption: Workflow for chemical probing to identify drug binding sites on rRNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the high-resolution structure of the Gentamicin C1a-RNA complex.

Principle: This technique exploits the magnetic properties of atomic nuclei to provide detailed information about the three-dimensional structure and dynamics of molecules in solution.

Protocol Outline:

-

Sample Preparation: Synthesize and purify a model RNA oligonucleotide that mimics the A-site of the 16S rRNA. Prepare a sample of the RNA complexed with Gentamicin C1a.

-

NMR Data Acquisition: Perform a series of NMR experiments (e.g., NOESY, TOCSY, HSQC) to obtain through-space and through-bond correlations between protons and other nuclei (e.g., 13C, 15N).

-

Resonance Assignment: Assign the observed NMR signals to specific atoms in the RNA and gentamicin molecule.

-

Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures that are consistent with the experimental data.

-

Structure Analysis: Analyze the final structure to identify specific contacts between the drug and the RNA, and to understand the conformational changes that occur upon binding.

In Vitro Translation Assays

These assays are used to quantify the inhibitory effect of Gentamicin C1a on protein synthesis and its ability to induce miscoding.

Principle: A cell-free system containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and an mRNA template) is used to measure the incorporation of radiolabeled amino acids into a polypeptide chain in the presence and absence of the antibiotic.

Protocol Outline:

-

Prepare Cell-Free Extract: Prepare a bacterial cell lysate that is active in protein synthesis.

-

Assay Mixture: Set up reaction mixtures containing the cell-free extract, an mRNA template (e.g., poly(U)), radiolabeled amino acids (e.g., [3H]-phenylalanine), and a mixture of all other amino acids. For miscoding assays, a different radiolabeled amino acid that is not encoded by the template is also included (e.g., [3H]-isoleucine for a poly(U) template).

-

Incubation: Add varying concentrations of Gentamicin C1a to the reaction mixtures and incubate at 37°C to allow for protein synthesis.

-

Precipitation and Scintillation Counting: Stop the reactions and precipitate the newly synthesized polypeptides. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the concentration of Gentamicin C1a that causes 50% inhibition of protein synthesis (IC50) and the frequency of misincorporation of the non-cognate amino acid.

Conclusion

The mechanism of action of Gentamicin C1a is a well-characterized process involving specific, high-affinity binding to the A-site of the bacterial 16S rRNA. This interaction leads to a dual assault on the translational machinery, causing both a halt in protein synthesis and the production of erroneous proteins. The in-depth understanding of this mechanism, facilitated by the experimental techniques outlined in this guide, provides a solid foundation for the rational design of novel aminoglycoside antibiotics to combat the growing threat of antimicrobial resistance.

References

The Biosynthesis of Gentamicin C: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Cascade Leading to a Clinically Vital Antibiotic Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of the gentamicin C complex, a class of clinically significant aminoglycoside antibiotics produced by Micromonospora purpurea and Micromonospora echinospora. The intricate enzymatic steps, from the central intermediate gentamicin X2 to the final methylated components, are detailed, offering insights for metabolic engineering and the development of novel antibiotic derivatives. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the complex biological processes involved.

The this compound Biosynthesis Pathway: A Branched and Tightly Regulated Process

The biosynthesis of the five major components of the this compound complex (C1, C1a, C2, C2a, and C2b) is a complex, branched pathway that diverges from the common precursor, gentamicin X2. This pathway involves a series of enzymatic reactions including methylation, oxidation, amination, epimerization, phosphorylation, and dehydroxylation. The specific combination and sequence of these modifications give rise to the distinct this compound analogues.

The crucial branching point in the pathway is determined by the action of the C-6' methyltransferase, GenK.[1][2] Methylation of gentamicin X2 by GenK channels the biosynthesis towards the production of gentamicins C1, C2, and C2a.[1][2] In the absence of this methylation step, the pathway proceeds to yield gentamicins C1a and C2b.[1]

The key enzymes and their roles in the late stages of this compound biosynthesis are outlined below:

-

GenK: A radical S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the C-methylation at the C-6' position of gentamicin X2, forming G418. This is the committed step for the C1, C2, and C2a branch.

-

GenQ and GenB1: These enzymes work in tandem to convert the 6'-hydroxyl group of both gentamicin X2 and G418 into a primary amine. GenQ is a dehydrogenase, and GenB1 is a PLP-dependent aminotransferase. This reaction leads to the formation of JI-20A (from gentamicin X2) and JI-20Ba (from G418).

-

GenP: A phosphotransferase that phosphorylates the 3'-hydroxyl group of JI-20A and JI-20Ba. This phosphorylation is a prerequisite for the subsequent dehydroxylation step.

-

GenB3 and GenB4: These PLP-dependent enzymes are involved in the intriguing 3',4'-dideoxygenation process. GenB3 acts on the phosphorylated intermediates to eliminate the 3'-phosphate and 4'-hydroxyl groups, forming a double bond. GenB4 is then involved in the reduction of this double bond.

-

GenB2: A PLP-dependent epimerase that interconverts gentamicin C2a and C2 by altering the stereochemistry at the C-6' position.

-

GenL: A methyltransferase responsible for the final N-methylation at the 6'-position of gentamicin C1a to yield C2b, and of gentamicin C2 to yield C1. Interestingly, the gene encoding GenL is not located within the main gentamicin biosynthetic gene cluster.

The overall flow of the this compound biosynthesis pathway is visualized in the following diagram:

Caption: The branched biosynthetic pathway of this compound components.

Quantitative Analysis of this compound Production

The production of this compound components can be significantly influenced by genetic engineering of the producing strains. The following table summarizes quantitative data on the production of this compound components in wild-type and various mutant strains of Micromonospora.

| Strain | Genotype | Gentamicin C1a Titer (µg/mL) | Gentamicin C1 Titer (µg/mL) | Gentamicin C2/C2a Titer (µg/mL) | Gentamicin C2b Titer (µg/mL) | Total this compound Titer (µg/mL) | Reference |

| M. purpurea Gb1008 | Wild-type | - | - | - | - | - | |

| M. purpurea GK1101 | ΔgenK | Increased | Not Detected | Not Detected | Present | - | |

| M. purpurea GbKL202 | ΔgenK ΔgenL | Solely Produced | Not Detected | Not Detected | Not Detected | - | |

| M. echinospora | Wild-type | - | - | - | - | 800 | |

| M. echinospora M40-12 | EMS mutant | - | - | - | - | 1500 | |

| M. echinospora ΔgacJ | ΔgacJ (putative C-6' dehydrogenase) | Impurities removed | Impurities removed | Impurities removed | - | G418 titer increased 15-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of gentamicin biosynthesis.

Gene Disruption in Micromonospora echinospora

This protocol outlines a general procedure for targeted gene inactivation in Micromonospora echinospora via homologous recombination.

Materials:

-

Micromonospora echinospora wild-type strain

-

E. coli S17-1 (for conjugation)

-

Suicide vector (e.g., pKC1139 derivative) containing an apramycin resistance cassette and flanking regions of the target gene

-

ISP4 medium for Micromonospora growth

-

LB medium for E. coli growth

-

Apramycin and other relevant antibiotics

-

Lysozyme

-

Appropriate buffers and reagents for DNA manipulation

Procedure:

-

Construct the gene disruption vector:

-

Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene from M. echinospora genomic DNA using PCR.

-

Clone the flanking regions into a suitable suicide vector on either side of an apramycin resistance cassette.

-

Transform the final construct into E. coli S17-1.

-

-

Conjugation:

-

Grow M. echinospora in TSB medium to the late exponential phase.

-

Grow E. coli S17-1 carrying the disruption vector in LB medium with appropriate antibiotics.

-

Mix the M. echinospora and E. coli cultures and plate the mixture onto ISP4 medium.

-

Incubate at 30°C for 16-20 hours to allow conjugation to occur.

-

-

Selection of Exconjugants:

-

Overlay the plates with an appropriate concentration of apramycin and nalidixic acid (to counter-select E. coli).

-

Incubate at 30°C for 2-3 weeks until apramycin-resistant colonies appear.

-

-

Screening for Double Crossover Mutants:

-

Patch the apramycin-resistant colonies onto ISP4 plates with and without the antibiotic used for selecting the vector backbone (if applicable).

-

Colonies that are apramycin-resistant and sensitive to the vector backbone antibiotic are potential double-crossover mutants.

-

-

Confirmation of Gene Disruption:

-

Confirm the gene disruption by PCR using primers flanking the target gene and by Southern blot analysis.

-

Caption: Workflow for gene disruption in Micromonospora.

Expression and Purification of Recombinant Gen Proteins in E. coli

This protocol describes a general method for the heterologous expression and purification of His-tagged gentamicin biosynthetic enzymes.

Materials:

-

E. coli BL21(DE3) expression host

-

Expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal His-tag

-

LB medium with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., lysis buffer with 250 mM imidazole)

-

Dialysis buffer

Procedure:

-

Transformation and Expression:

-

Transform the expression plasmid into E. coli BL21(DE3) competent cells.

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 16-25°C) for 4-16 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

-

Buffer Exchange and Storage:

-

Dialyze the eluted protein against a suitable storage buffer.

-

Concentrate the protein if necessary and store at -80°C.

-

In Vitro Enzyme Assays

This section provides a general framework for conducting in vitro assays with purified gentamicin biosynthetic enzymes.

Example: GenK Methyltransferase Assay

-

Reaction Mixture:

-

50 mM Tris-HCl, pH 7.5

-

100 µM Gentamicin X2 (substrate)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

5 µM purified GenK enzyme

-

10 mM MgCl2

-

1 mM DTT

-

-

Procedure:

-

Assemble the reaction mixture on ice.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for a specified time (e.g., 1-4 hours).

-

Quench the reaction by adding an equal volume of chloroform or by heat inactivation.

-

Analyze the reaction products by LC-MS/MS.

-

LC-MS/MS Analysis of this compound Components

This protocol outlines a method for the separation and quantification of this compound components from fermentation broths or enzyme assays.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column.

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution:

-

A suitable gradient from low to high percentage of Mobile Phase B over a run time of 15-20 minutes.

Mass Spectrometry Parameters:

-

Operate in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for each this compound component.

Sample Preparation:

-

Centrifuge fermentation broth to remove cells.

-

Dilute the supernatant with water.

-

For enzyme assays, the quenched reaction mixture can be directly injected after centrifugation.

Conclusion

The biosynthesis of this compound is a testament to the intricate and elegant chemistry performed by microorganisms. A thorough understanding of this pathway, from the key enzymes to the regulatory networks, is paramount for the rational design of engineered strains with improved production profiles. The methodologies and data presented in this guide serve as a valuable resource for researchers aiming to unravel the remaining mysteries of gentamicin biosynthesis and to harness its potential for the development of next-generation aminoglycoside antibiotics. The ability to produce single, pure this compound components through metabolic engineering opens new avenues for the semi-synthesis of novel drugs with enhanced efficacy and reduced toxicity.

References

- 1. The GenK-catalyzed C-6′ Methylation in the Biosynthesis of Gentamicin: Isolation and Characterization of a Cobalamin-dependent Radical SAM Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction Catalyzed by GenK, a Cobalamin-Dependent Radical S-Adenosyl-l-methionine Methyltransferase in the Biosynthetic Pathway of Gentamicin, Proceeds with Retention of Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Gentamicin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin, a broad-spectrum aminoglycoside antibiotic, represents a significant milestone in the fight against bacterial infections. Its discovery in the early 1960s provided a powerful new weapon, particularly against Gram-negative pathogens. This technical guide delves into the core aspects of the discovery and history of the Gentamicin C complex, the primary active component of the crude gentamicin mixture. It is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the original experimental protocols, quantitative data, and the mechanism of action that defined this important class of antibiotics.

Discovery and Initial Isolation

Gentamicin was first reported in 1963 by a team of scientists at the Schering Corporation in Bloomfield, New Jersey, led by Marvin J. Weinstein, G. M. Luedemann, E. M. Oden, and G. H. Wagman.[1][2] The antibiotic was isolated from the fermentation broth of a novel actinomycete, Micromonospora purpurea, cultured from soil samples.[1][2] The initial publications in the Journal of Medicinal Chemistry and Antimicrobial Agents and Chemotherapy laid the groundwork for its development and clinical use.[1]

Fermentation of Micromonospora purpurea

The production of this compound relies on the submerged fermentation of Micromonospora purpurea. While modern fermentation processes are highly optimized, the foundational methods developed in the 1960s were crucial for the initial isolation.

Experimental Protocol: Initial Fermentation (Reconstructed from early reports)

-

Microorganism: A pure culture of Micromonospora purpurea.

-

Inoculum: A vegetative seed culture grown in a suitable nutrient broth.

-

Production Medium: A complex medium consisting of a carbon source (e.g., glucose, dextrin), a nitrogen source (e.g., soybean meal, peptone), and essential minerals. The exact composition was a proprietary aspect of the initial production.

-

Fermentation Parameters:

-

Temperature: Typically maintained between 28-37°C.

-

pH: Controlled in the range of 6.5 to 8.0.

-

Aeration: Maintained by agitation and sparging with sterile air to ensure sufficient dissolved oxygen for microbial growth and antibiotic production.

-

Duration: Fermentation was carried out for several days, with the peak antibiotic production occurring in the stationary phase of growth.

-

Isolation and Purification of the this compound Complex

The initial isolation of the Gentamicin complex from the fermentation broth was a multi-step process designed to separate the basic, water-soluble antibiotic from other components of the culture medium.

Experimental Protocol: Initial Isolation and Purification

-

Harvesting: The fermentation broth was harvested and the mycelium was separated by filtration or centrifugation.

-

Cation Exchange Chromatography: The clarified broth, containing the dissolved gentamicin, was passed through a cation exchange resin column (e.g., Amberlite IRC-50). The basic gentamicin molecules would bind to the acidic resin.

-

Elution: The resin was washed to remove impurities, and the gentamicin was then eluted using a strong acid, such as sulfuric acid or hydrochloric acid.

-

Neutralization and Concentration: The acidic eluate was neutralized with a base and then concentrated under vacuum to yield a crude mixture of gentamicin sulfates.

Separation and Characterization of the this compound Components

The crude gentamicin complex was found to be a mixture of several closely related, active components. The primary components with the most significant antibacterial activity were designated as the this compound complex, which includes Gentamicin C1, C1a, and C2. The separation of these components was a significant challenge in the early stages of research.

Craig Counter-Current Distribution

One of the primary methods used for the preparative separation of the this compound components in the 1960s was Craig counter-current distribution. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

Experimental Protocol: Craig Counter-Current Distribution (Conceptual)

-

Apparatus: A series of interconnected glass tubes (a Craig apparatus) designed for sequential liquid-liquid extraction.

-

Solvent System: A biphasic solvent system was carefully selected to achieve differential partitioning of the this compound components. A common system for separating basic compounds like aminoglycosides would involve a buffered aqueous phase and an immiscible organic solvent.

-

Procedure:

-

The crude this compound mixture was dissolved in the lower phase in the first tube.

-

The apparatus was then subjected to a series of several hundred to a thousand automated transfers. In each transfer, the upper phase was moved to the next tube, and fresh upper phase was introduced into the first tube.

-

This process gradually separated the components along the series of tubes according to their partition coefficients.

-

Fractions were collected from the tubes and analyzed for antibiotic activity to determine the distribution of each component.

-

Paper Chromatography

Paper chromatography was a key analytical technique used to identify and assess the purity of the separated this compound components.

Experimental Protocol: Paper Chromatography (Typical for Aminoglycosides in the 1960s)

-

Stationary Phase: Whatman No. 1 or similar chromatography paper.

-

Mobile Phase: A solvent system capable of separating the polar, basic gentamicin components. A common system would be a mixture of a lower alcohol (e.g., n-butanol), an organic acid (e.g., acetic acid), and water.

-

Procedure:

-

Samples of the separated gentamicin components were spotted onto the paper.

-

The paper was placed in a sealed chromatography tank containing the mobile phase.

-

The solvent was allowed to ascend the paper by capillary action, separating the components based on their differential partitioning between the stationary (paper-bound water) and mobile phases.

-

After development, the chromatogram was dried and sprayed with a visualizing agent, such as ninhydrin, which reacts with the amino groups of the gentamicins to produce colored spots.

-

The Rf values (ratio of the distance traveled by the spot to the distance traveled by the solvent front) were calculated and compared to known standards.

-

Quantitative Data

The following tables summarize the key quantitative data related to the composition and antibacterial activity of the this compound components.

Table 1: Composition of the this compound Complex in Commercial Preparations

| Component | Percentage Range in USP Formulations |

| Gentamicin C1 | 25% - 50% |

| Gentamicin C1a | 10% - 35% |

| Gentamicin C2 + C2a | 25% - 55% |

Data compiled from modern pharmacopeial standards which reflect the inherent variability in the fermentation-derived product.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Components against Selected Bacteria

| Bacterial Species | Gentamicin C1 (µg/mL) | Gentamicin C1a (µg/mL) | Gentamicin C2 (µg/mL) | Gentamicin C2a (µg/mL) |

| Escherichia coli ATCC 25922 | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture |

| Pseudomonas aeruginosa ATCC 27853 | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture |

| Acinetobacter baumannii (Wild-type) | Within 1 log₂ dilution of mixture | 4-fold more potent than mixture | Within 1 log₂ dilution of mixture | Within 1 log₂ dilution of mixture |

| E. coli with aac(6')-Ib AME | 4-fold more potent than mixture | 4-fold less potent than mixture | Within 1 log₂ dilution of mixture | 32-fold less potent than mixture |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit. This binding interferes with the fidelity of translation, leading to the production of non-functional or toxic proteins and ultimately cell death.

Signaling Pathway: this compound-mediated Inhibition of Protein Synthesis

Caption: Mechanism of this compound action in a Gram-negative bacterium.

Experimental Workflow: Antibiotic Discovery and Characterization (1960s)

Caption: A generalized workflow for antibiotic discovery in the mid-20th century.

Conclusion

The discovery of this compound from Micromonospora purpurea was a testament to the systematic screening and rigorous chemical separation techniques of the era. The pioneering work of Weinstein, Wagman, and their colleagues at the Schering Corporation provided a vital therapeutic agent that remains in use today. Understanding the historical context of its discovery, the original experimental methodologies, and its mechanism of action offers valuable insights for contemporary antibiotic research and development in an age of increasing antimicrobial resistance.

References

An In-Depth Technical Guide to the Physicochemical Properties of Gentamicin C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Gentamicin C2, a key component of the gentamicin antibiotic complex. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of Gentamicin C2, providing a clear and concise reference for laboratory and development work.

| Property | Value | Reference(s) |

| Molecular Formula | C20H41N5O7 | [1] |

| Molecular Weight | 463.57 g/mol | [2] |

| Melting Point | 218-237 °C (decomposes) | [2] |

| Appearance | White to off-white, hygroscopic powder | [3] |

| logP (estimated) | -4.1 | [2] |

Table 1: General Physicochemical Properties of Gentamicin C2

| Solvent | Solubility | Reference(s) |

| Water | Freely soluble (as sulfate salt) | |

| Ethanol (96%) | Practically insoluble | |

| Methanol | >25 mg/mL (as base) | |

| n-Butanol | >25 mg/mL (as base) | |

| Chloroform | >25 mg/mL (as base) | |

| Acetone | >25 mg/mL (as base) | |

| Pyridine | Soluble | |

| Dimethylformamide (DMF) | Slightly soluble | |

| Benzene | Insoluble | |

| Halogenated Hydrocarbons | Insoluble |

Table 2: Solubility Profile of Gentamicin C2

| Amino Group Position | pKa Value |

| N-1 | ~7.2 |

| N-3 | ~6.4 |

| N-2' | ~8.2 |

| N-6' | ~9.8 |

| N-3'' | ~8.8 |

Table 3: Experimentally Determined pKa Values of Amino Groups in the Gentamicin Complex (Note: Specific values for C2 may vary slightly but will be within a similar range)

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Gentamicin C2 exerts its bactericidal effects by targeting and disrupting bacterial protein synthesis. The primary mechanism involves the irreversible binding to the 30S ribosomal subunit, a critical component of the bacterial translational machinery. This binding event interferes with several key processes in protein synthesis, leading to the production of aberrant proteins and ultimately, cell death.

Signaling Pathway and Downstream Effects

The following diagram illustrates the mechanism of action of Gentamicin C2, from its entry into the bacterial cell to the downstream consequences of protein synthesis inhibition.

Caption: Mechanism of action of Gentamicin C2 leading to bacterial cell death.

The binding of Gentamicin C2 to the A-site of the 16S rRNA within the 30S subunit induces a conformational change that mimics the binding of a cognate tRNA. This disrupts the proofreading mechanism of the ribosome, leading to the misincorporation of amino acids and the synthesis of non-functional or toxic proteins. The accumulation of these aberrant proteins, particularly within the cell membrane, triggers an envelope stress response and the production of reactive oxygen species (ROS), contributing to oxidative stress and ultimately leading to cell death. Furthermore, gentamicin can also bind to a secondary site on the 50S ribosomal subunit, which impairs ribosome recycling after translation, further inhibiting protein synthesis.

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of Gentamicin C2.

Determination of Molecular Weight by Mass Spectrometry

Objective: To accurately determine the molecular weight of Gentamicin C2.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Sample Preparation: A standard solution of Gentamicin C2 is prepared by dissolving a precisely weighed amount in a suitable solvent, typically water or a water/methanol mixture.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a reverse-phase C18 column. A mobile phase consisting of an ion-pairing agent, such as trifluoroacetic acid (TFA) in water and an organic modifier like methanol, is used to achieve separation of the gentamicin components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Analysis: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]+ of Gentamicin C2. The molecular weight is determined from the mass-to-charge ratio (m/z) of this peak. For higher accuracy, high-resolution mass spectrometry (HRMS) can be employed.

Caption: Workflow for molecular weight determination of Gentamicin C2 by HPLC-MS.

Determination of Melting Point

Objective: To determine the melting point range of Gentamicin C2.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry Gentamicin C2 is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. Due to its nature, Gentamicin C2 will likely decompose upon melting.

Determination of Aqueous and Organic Solubility

Objective: To quantify the solubility of Gentamicin C2 in water and various organic solvents.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions: An excess amount of Gentamicin C2 is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask.

-

Equilibration: The flasks are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Gentamicin C2 in the clear supernatant is determined using a suitable analytical method, such as HPLC with a suitable detector (e.g., Charged Aerosol Detector or after derivatization for UV detection).

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Caption: Experimental workflow for determining the solubility of Gentamicin C2.

Determination of pKa Values

Objective: To determine the acid dissociation constants (pKa) of the ionizable amino groups in Gentamicin C2.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of Gentamicin C2 of known concentration is prepared in deionized water. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the initial pH. The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

Objective: To determine the lipophilicity of Gentamicin C2.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Due to the high water solubility of Gentamicin C2, direct measurement of logP via the shake-flask method is challenging. An indirect estimation can be made using RP-HPLC.

-

Chromatographic System: An HPLC system with a C18 column is used.

-

Mobile Phase: A series of mobile phases with varying compositions of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) are prepared.

-

Analysis: Gentamicin C2 and a series of standard compounds with known logP values are injected into the HPLC system under each mobile phase condition, and their retention times (t_R) are recorded.

-

Calculation: The capacity factor (k) is calculated for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Extrapolation: A plot of log k versus the percentage of organic modifier is created for all compounds. The log k value at 100% aqueous mobile phase (log k_w) is determined by extrapolation.

-

Correlation and Estimation: A linear correlation between the log k_w values and the known logP values of the standard compounds is established. The logP of Gentamicin C2 is then estimated from its log k_w value using this correlation.

References

Gentamicin C vs. Gentamicin Sulfate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuances between the Gentamicin C complex and the more commonly used Gentamicin sulfate in a research context. We delve into their chemical distinctions, comparative efficacy, and toxicity profiles, providing researchers with the critical information needed for informed selection in experimental design. This guide also offers detailed experimental protocols and visual representations of key biological pathways and workflows to support practical application in the laboratory.

Core Concepts: Understanding the Distinction

Gentamicin, a potent broad-spectrum aminoglycoside antibiotic, is not a single molecular entity but a complex of related compounds produced by the fermentation of Micromonospora purpurea. The most clinically and microbiologically significant of these are the components of the This compound complex .

Gentamicin Sulfate , the form widely available for research and clinical use, is the sulfate salt of this entire gentamicin complex.[1][2] It is a mixture containing several gentamicin components, with the this compound group being the most abundant and active fraction, typically comprising around 80% of the mixture.[3] The remaining 20% consists of other minor components like Gentamicin A, B, and X, which generally exhibit lower antibiotic activity.[3]

The primary components of the This compound complex are Gentamicin C1, C1a, C2, C2a, and C2b.[4] These molecules share a common 2-deoxystreptamine core but differ in the methylation patterns on the purpurosamine sugar moiety. These minor structural variations can influence their specific antimicrobial potency and toxicological profiles.

For the researcher, the key takeaway is that "this compound" refers to a specific, more potent subset of components within the broader mixture that is "Gentamicin sulfate." While Gentamicin sulfate is the practical choice for most applications due to its commercial availability, understanding the properties of the individual this compound components is crucial for studies on antibiotic resistance, mechanism of action, and the development of novel aminoglycoside derivatives with improved therapeutic indices.

Comparative Efficacy: A Quantitative Overview

The antimicrobial efficacy of gentamicin is primarily attributed to the components of the C complex. However, their individual potencies can vary, especially against bacterial strains harboring specific aminoglycoside-modifying enzymes (AMEs). AMEs are a primary mechanism of clinical resistance to aminoglycosides.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for individual this compound congeners against wild-type E. coli and strains expressing clinically relevant AMEs.

| Bacterial Strain | Aminoglycoside-Modifying Enzyme (AME) | Gentamicin C1 (μg/mL) | Gentamicin C1a (μg/mL) | Gentamicin C2 (μg/mL) | Gentamicin C2a (μg/mL) | Gentamicin Sulfate Mix (μg/mL) |

| E. coli ATCC 25922 | Wild-Type | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |

| E. coli [aac(6')-Ib] | Acetyltransferase | 1 | 8 | 128 | 128 | 4 |

| E. coli [aac(3)-III] | Acetyltransferase | 128 | 0.5 | 0.5 | 0.5 | 0.5 |

| E. coli [aph(3')-Ia] | Phosphotransferase | 0.5 | 0.25 | 0.5 | 0.5 | 1 |

| Data sourced from Andrews et al., 2019. |

Key Observations:

-

Against wild-type E. coli, all major this compound components exhibit comparable and potent activity, similar to the complete Gentamicin sulfate mixture.

-

The presence of the AAC(6')-Ib enzyme significantly reduces the efficacy of Gentamicin C2 and C2a, while Gentamicin C1 remains largely effective. This highlights the differential susceptibility of the C components to this common resistance mechanism.

-

Conversely, the AAC(3)-III enzyme primarily inactivates Gentamicin C1.

-

Gentamicin C1a shows slightly enhanced activity against strains with the APH(3')-Ia enzyme compared to the other components and the mixture.

Comparative Cytotoxicity and Toxicity Profile

A significant limitation of aminoglycoside use is their potential for nephrotoxicity (kidney damage) and ototoxicity (hearing and balance damage). Research suggests that the individual components of the this compound complex contribute differently to this toxicity.

The following table presents comparative cytotoxicity data for this compound congeners in different in vitro models.

| In Vitro Model | Parameter | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a |

| Human Kidney 2 (HK-2) Cells | IC50 (μM) | >1000 | ~600 | >1000 |

| Rat Kidney Proximal Tubule Cells (NRK-52E) | IC50 (μM) | >1000 | ~750 | >1000 |

| 3D Kidney Microtissue | IC50 (μM) | >1000 | ~800 | >1000 |

| IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits a biological process by 50%. Data adapted from Andrews et al., 2019. |

Key Observations:

-

Across multiple in vitro kidney cell models, Gentamicin C2 consistently demonstrates higher cytotoxicity compared to Gentamicin C1a and C2a.

-

Gentamicin C2a, despite being structurally similar to C2, exhibits significantly lower cytotoxicity.

-

These findings suggest that the overall toxicity of a given Gentamicin sulfate formulation could be influenced by the relative abundance of the more toxic C2 component.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Gentamicin exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, a crucial component of the protein synthesis machinery. This binding event interferes with the fidelity of translation, leading to the production of nonfunctional or truncated proteins and ultimately, bacterial cell death.

The primary binding site is the A-site on the 16S rRNA of the 30S subunit. Specifically, gentamicin interacts with nucleotides A1408, G1494, and U1495, causing the displacement of residues A1492 and A1493. This mimics a conformational change that normally signals correct codon-anticodon pairing, thus tricking the ribosome into accepting incorrect aminoacyl-tRNAs.

Caption: Mechanism of action of Gentamicin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of gentamicin, adapted from CLSI guidelines.

Materials:

-

This compound components or Gentamicin sulfate (as required)

-

Sterile 96-well flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for bacterial suspension

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Stock Solution: Prepare a concentrated stock solution of the gentamicin compound in a suitable sterile solvent (e.g., water).

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, covering the desired concentration range.

-

Prepare Bacterial Inoculum: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate the Plate: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

References

- 1. Stochastic gating and drug-ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]

- 4. Comparison of cytotoxicity of aminoglycoside antibiotics using a panel cellular biotest system - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances: A Technical Guide to the Biological Activity of Individual Gentamicin C Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin, a cornerstone aminoglycoside antibiotic, is not a single molecular entity but a complex mixture of structurally related components. The clinical formulation, designated Gentamicin C, primarily comprises five major components: C1, C1a, C2, C2a, and C2b. While the composite mixture exhibits broad-spectrum antibacterial activity, emerging evidence reveals that the individual C-components possess distinct biological profiles, particularly concerning their therapeutic efficacy and toxicological properties. This in-depth technical guide dissects the biological activities of each major this compound component, providing a comprehensive resource for researchers, scientists, and drug development professionals. By understanding the unique contributions of each component, we can pave the way for the development of safer and more effective aminoglycoside therapies.

Core Biological Activities: A Component-Level Analysis

The therapeutic action of this compound components is intrinsically linked to their ability to bind to the A site of the 16S ribosomal RNA in bacteria, leading to protein mistranslation and ultimately, cell death.[1][2][3][4][5] However, subtle structural variations among the components, primarily in the methylation pattern at the 6' position of the purpurosamine ring, significantly influence their interaction with both bacterial and mammalian cellular targets. This leads to a delicate balance between antibacterial potency and the notorious side effects of ototoxicity (hearing loss) and nephrotoxicity (kidney damage).

Antibacterial Efficacy

The primary function of Gentamicin is its bactericidal activity against a wide range of pathogens. While the this compound complex is effective as a whole, studies have shown that the individual components exhibit comparable, though not identical, antibacterial potency against many bacterial strains.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of this compound Components Against Key Pathogens

| Component | Pseudomonas aeruginosa (Wild-Type) | Staphylococcus aureus | Escherichia coli (Wild-Type) |

| Gentamicin C1 | Within 1 log2 dilution of mixture | ~0.235 - 0.5 | Within 1 log2 dilution of mixture |

| Gentamicin C1a | Within 1 log2 dilution of mixture | Data not consistently available | Within 1 log2 dilution of mixture |

| Gentamicin C2 | Within 1 log2 dilution of mixture | Data not consistently available | Within 1 log2 dilution of mixture |

| Gentamicin C2a | Within 1 log2 dilution of mixture | Data not consistently available | Within 1 log2 dilution of mixture |

| Gentamicin C2b | Data not consistently available | Data not consistently available | Data not consistently available |

| Gentamicin Mix | ~0.5 - 2.0 | ~0.5 | ~0.5 - 2.0 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Interestingly, the presence of aminoglycoside-modifying enzymes (AMEs) in resistant bacterial strains can dramatically alter the efficacy of individual components. For example, Gentamicin C1 has been shown to be more potent than the mixture against strains harboring the AAC(6')-Ib enzyme, likely due to steric hindrance from its 6'-N-methyl group preventing acetylation.

Ototoxicity: The Threat to Hearing

A significant limitation of gentamicin use is its potential to cause irreversible hearing loss through damage to the sensory hair cells of the inner ear. Research indicates that the ototoxic potential varies among the this compound components.

Table 2: Relative Ototoxicity of this compound Components

| Component | Relative Ototoxicity | Key Findings |

| Gentamicin C1 | Less Ototoxic | Less inhibitory to mitochondrial ribosomes. |

| Gentamicin C1a | Less Ototoxic | Shows reduced ototoxicity compared to the commercial mixture. |

| Gentamicin C2 | Most Ototoxic | Exhibits the highest ototoxicity among the C-subtypes. |

| Gentamicin C2a | Moderately Ototoxic | Less toxic than C2. |

| Gentamicin C2b | Least Ototoxic | Identified as the least ototoxic component while retaining antimicrobial activity. |

This differential toxicity is linked to the components' affinity for cochlear hair cell mechanotransducer channels and their ability to inhibit mitochondrial ribosomes.

Nephrotoxicity: A Risk to Renal Function

Gentamicin can also induce kidney damage by accumulating in the proximal tubular cells of the kidneys. Studies in rat models have demonstrated a clear hierarchy of nephrotoxic potential among the this compound components.

Table 3: Relative Nephrotoxicity of this compound Components in a Rat Model

| Component | Serum Creatinine (mg/dl) after 7 days | Histological Findings |

| Gentamicin C1 | ~0.5 | Minimal toxicity noted even after 21 days. |

| Gentamicin C1a | ~0.5 | Toxicity not detected until day 14. |

| Gentamicin C2 | ~0.8 | Nephrotoxicity similar to the gentamicin complex; early, preferential renal accumulation. |

| Gentamicin Complex | ~0.5 | Nephrotoxicity similar to that caused by C2. |

These findings strongly suggest that the C2 component is the primary driver of the nephrotoxicity observed with the commercial gentamicin mixture.

Experimental Protocols

A thorough understanding of the biological activity of this compound components relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a this compound component that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Preparation of Gentamicin Solutions: Prepare stock solutions of each this compound component in sterile deionized water. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 - 2048 µg/mL).

-

Bacterial Inoculum Preparation: Culture the test bacterium (e.g., P. aeruginosa, S. aureus) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound components. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, as detected by the naked eye.

In Vitro Ototoxicity Assay Using Cochlear Explants

Objective: To assess the direct toxic effects of individual this compound components on inner ear hair cells.

Methodology:

-

Cochlear Explant Culture: Harvest cochleae from postnatal day 3-5 mice or rats in sterile conditions. Dissect the organ of Corti and place it on a coverslip coated with a basement membrane matrix (e.g., Matrigel). Culture the explants in a serum-free medium (e.g., DMEM/F12) supplemented with growth factors at 37°C in a 5% CO2 incubator.

-

Gentamicin Treatment: After 24 hours of stabilization in culture, replace the medium with fresh medium containing a specific concentration of the individual this compound component (e.g., 100 µM) or the gentamicin mixture as a control.

-

Incubation and Fixation: Incubate the explants with the gentamicin components for a defined period (e.g., 24-48 hours). Following treatment, fix the explants with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30 minutes at room temperature.

-

Immunostaining and Hair Cell Quantification: Permeabilize the fixed explants with a detergent (e.g., 0.1% Triton X-100) and block with a serum-containing solution. Incubate with a primary antibody targeting a hair cell marker (e.g., Myosin VIIa). Follow with a fluorescently labeled secondary antibody and a fluorescent phalloidin stain to visualize the stereocilia bundles of the hair cells.

-

Microscopy and Analysis: Image the explants using a fluorescence or confocal microscope. Count the number of surviving inner and outer hair cells in defined regions of the cochlea (apical, middle, and basal turns). Calculate the percentage of hair cell loss compared to untreated control explants.

In Vivo Nephrotoxicity Assessment in a Rat Model

Objective: To evaluate the kidney-damaging potential of individual this compound components in a living organism.

Methodology:

-

Animal Model and Dosing: Use male Wistar or Sprague-Dawley rats (e.g., 220-250 g). Administer the individual this compound components or the gentamicin complex intraperitoneally or intramuscularly at a specific dose (e.g., 80 mg/kg/day) for a set duration (e.g., 7-21 days). A control group should receive saline injections.

-

Serum Collection and Analysis: Collect blood samples from the rats at regular intervals (e.g., every 7 days). Separate the serum and measure the creatinine levels using a biochemical analyzer, often employing a modified Jaffe reaction. Elevated serum creatinine is an indicator of impaired kidney function.

-

Histological Analysis: At the end of the treatment period, euthanize the rats and harvest the kidneys. Fix the kidneys in 10% neutral buffered formalin. Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Staining and Microscopic Examination: Section the paraffin-embedded kidneys (e.g., 4 µm thickness) and stain with Hematoxylin and Eosin (H&E). Examine the stained sections under a light microscope to assess for signs of nephrotoxicity, such as tubular necrosis, loss of brush border in proximal tubules, and the presence of protein casts.

Signaling Pathways in Gentamicin-Induced Ototoxicity

The ototoxic effects of this compound components are mediated by complex intracellular signaling cascades that ultimately lead to apoptosis of hair cells. Two prominent pathways involved are the c-Jun N-terminal kinase (JNK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Gentamicin-Induced Apoptosis via the JNK Pathway

Gentamicin exposure triggers the production of reactive oxygen species (ROS), which in turn activates the JNK signaling cascade. Activated JNK phosphorylates downstream targets, including the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, hair cell death.

Caption: Gentamicin-induced JNK signaling pathway leading to hair cell apoptosis.

Role of the NF-κB Pathway in Gentamicin Ototoxicity

The NF-κB pathway is also activated in response to gentamicin-induced stress. While NF-κB signaling is often associated with cell survival, its role in ototoxicity is complex and may involve crosstalk with other pathways. Gentamicin can lead to the phosphorylation and degradation of IκB, releasing NF-κB to translocate to the nucleus and regulate the expression of target genes that can influence cell fate.

Caption: Gentamicin-induced activation of the NF-κB signaling pathway.

Experimental Workflow for Assessing Biological Activity

A systematic approach is crucial for comprehensively evaluating the biological activity of individual this compound components. The following workflow outlines the key experimental stages.

Caption: Workflow for the comprehensive biological evaluation of this compound components.

Conclusion and Future Directions

The evidence presented in this technical guide clearly demonstrates that the individual components of this compound possess distinct biological activity profiles. Notably, components C2b and C1 exhibit a more favorable therapeutic window, with reduced ototoxicity and nephrotoxicity, respectively, while maintaining potent antibacterial action. This component-specific understanding opens new avenues for the development of next-generation aminoglycosides. Future research should focus on:

-

Optimized Formulations: Developing gentamicin formulations enriched with the less toxic components, such as C2b, could significantly reduce the incidence of adverse effects.

-

Structure-Activity Relationship (SAR) Studies: Further elucidation of the structural determinants of toxicity will enable the rational design of novel aminoglycoside derivatives with improved safety profiles.

-

Clinical Evaluation: Ultimately, clinical trials are needed to validate the preclinical findings and translate the promise of component-optimized gentamicin therapies into improved patient outcomes.

By moving beyond the traditional view of gentamicin as a monolithic entity and embracing the complexity of its components, the scientific community can unlock the full therapeutic potential of this important class of antibiotics while minimizing their inherent risks.

References

- 1. Frontiers | PI3K and Inhibitor of Apoptosis Proteins Modulate Gentamicin- Induced Hair Cell Death in the Zebrafish Lateral Line [frontiersin.org]

- 2. Apoptosis in acquired and genetic hearing impairment: The programmed death of the hair cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effectiveness and Toxicity of Gentamicin in an Experimental Model of Pyelonephritis: Effect of the Time of Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pjmhsonline.com [pjmhsonline.com]

The Critical Role of C-Methylation in the Bioactivity of Gentamicin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin C is a clinically significant aminoglycoside antibiotic complex produced by the bacterium Micromonospora echinospora. It is not a single entity but a mixture of five structurally related components: C1, C1a, C2, C2a, and C2b. These components primarily differ in their methylation patterns at the C-6' and N-6' positions of the purpurosamine ring (Ring I). This variation in methylation is not trivial; it profoundly influences the antibacterial efficacy, spectrum of activity, and toxicological profile of the individual components. Understanding the role of C-methylation is therefore paramount for the rational design of novel aminoglycoside derivatives with improved therapeutic indices. This technical guide provides an in-depth analysis of the enzymatic basis of C-methylation in this compound biosynthesis, its impact on antibacterial activity, and the experimental methodologies used to elucidate these relationships.

The Biosynthetic Pathway and Key Methyltransferases

The biosynthesis of the this compound complex is a multi-step enzymatic process. A critical branching point in this pathway is governed by the action of C-methyltransferases, which are responsible for the addition of methyl groups to the aminoglycoside scaffold.[1][2] The primary enzymes involved in the methylation of the this compound core structure are radical S-adenosyl-L-methionine (SAM) enzymes.[3][4]

Key Methyltransferase Enzymes:

-

GenK: This cobalamin-dependent radical SAM enzyme plays a pivotal role by catalyzing the methylation of the 6'-carbon of gentamicin X2 to produce geneticin (G418).[3] This step is crucial as it directs the biosynthesis towards the C1, C2, and C2a components. The reaction involves the stereoselective abstraction of a hydrogen atom from the 6'-carbon by a 5'-deoxyadenosyl radical, followed by methylation with retention of configuration.

-

GenD1: Another radical SAM methyltransferase responsible for methylation at the C-4'' position.

-

GenN and GenL: These are N-methyltransferases that act on the amino groups of the aminoglycoside. GenL, for instance, is responsible for the terminal 6'-N-methylation that converts gentamicin C2 to C1 and C1a to C2b.

The interplay of these methyltransferases creates a "methylation network" where alternative pathways can lead to the various components of the this compound complex.

Impact of C-6' Methylation on Antibacterial Activity

The presence or absence of a methyl group at the C-6' position of the purpurosamine ring has a significant impact on the antibacterial activity of gentamicin components. This is largely due to its influence on the interaction of the antibiotic with its target, the bacterial ribosome, and its susceptibility to inactivation by aminoglycoside-modifying enzymes (AMEs).

Gentamicin exerts its antibacterial effect by binding to the A site of the 16S ribosomal RNA, leading to mistranslation of the genetic code and inhibition of protein synthesis. While all this compound components bind to this site, the C-6' methylation can subtly alter the binding affinity and conformation.

More critically, C-6' methylation plays a crucial role in resistance mechanisms. For example, some bacteria produce aminoglycoside acetyltransferases (AACs) that inactivate gentamicin by acetylating its amino groups. The AAC(6')-Ib enzyme, in particular, targets the 6'-amino group. C-6' methylation, as seen in gentamicins C2 and C2a, can hinder the binding of this enzyme, thus conferring a degree of resistance to inactivation and maintaining antibacterial activity against strains producing this AME. Conversely, gentamicin C1a, which lacks the C-6' methyl group, is a substrate for AAC(6')-Ib and is less effective against bacteria expressing this enzyme.

Quantitative Data on Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of different this compound components against various bacterial strains, highlighting the impact of C-methylation on their activity.

| Gentamicin Component | C-6' Methylation | N-6' Methylation | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) | A. baumannii (Wild-Type) MIC (µg/mL) | E. coli ATCC 700926 + aac(6')-Ib MIC (µg/mL) |

| C1 | Yes | Yes | Within 1 log2 dilution of mixture | Within 1 log2 dilution of mixture | Within 1 doubling dilution of mixture | 4-fold more potent than mixture |

| C1a | No | No | Within 1 log2 dilution of mixture | Within 1 log2 dilution of mixture | 4-fold more potent than mixture | 4-fold less potent than mixture |

| C2 | Yes | No | Within 1 log2 dilution of mixture | Within 1 log2 dilution of mixture | Within 1 doubling dilution of mixture | Within 1 doubling dilution of mixture |

| C2a | Yes | No | Within 1 log2 dilution of mixture | Within 1 log2 dilution of mixture | Within 1 doubling dilution of mixture | 32-fold less potent than mixture |

| Gentamicin Mixture | Varied | Varied | Reference | Reference | Reference | Reference |

Data compiled from multiple sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL

-

Stock solutions of individual gentamicin components and the gentamicin mixture

Protocol:

-

Prepare serial two-fold dilutions of each gentamicin component and the mixture in MHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Enzymatic Assay for Methyltransferase Activity

This protocol is a general guideline for assessing the activity of gentamicin methyltransferases like GenK.

Materials:

-

Purified methyltransferase enzyme (e.g., GenK)

-

Aminoglycoside substrate (e.g., gentamicin X2)

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-7.8)

-

Chloroform

-

LC-MS system for product analysis

Protocol:

-

Set up a reaction mixture containing the reaction buffer, aminoglycoside substrate, SAM, and the purified enzyme.

-

Incubate the reaction at 30°C for a specified period (e.g., 1 hour to overnight).

-

Stop the reaction by adding chloroform to denature and precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS to detect and quantify the methylated product (e.g., G418).

Visualizations

This compound Biosynthesis Pathway: Role of C-6' Methylation

Caption: Biosynthetic pathway of this compound complex.

Logical Flow: C-6' Methylation and its Impact

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ENZYME - 2.1.1.390 gentamicin X2 methyltransferase [enzyme.expasy.org]

- 4. The GenK-catalyzed C-6′ Methylation in the Biosynthesis of Gentamicin: Isolation and Characterization of a Cobalamin-dependent Radical SAM Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Gentamicin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Gentamicin C, a widely used aminoglycoside antibiotic. The document details its mechanism of action, summarizes its activity against a broad range of clinically relevant bacteria through quantitative data, and outlines the standardized experimental protocols for determining its efficacy.

Mechanism of Action

This compound exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[1] This binding interferes with protein synthesis in several ways: it blocks the initiation of protein synthesis, causes misreading of the mRNA template leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and disrupts the polysome, the complex of a single mRNA with multiple ribosomes.[2][3] The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death. This action is concentration-dependent, meaning that higher concentrations of the antibiotic result in a more rapid and extensive killing of bacteria.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro susceptibility of recently isolated gram-negative bacteria to gentamicin, sisomicin, tobramycin, and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. woah.org [woah.org]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Methodological & Application

Preparation of Gentamicin C Stock Solution for Cell Culture: An Application Note and Protocol

Introduction

Gentamicin, an aminoglycoside antibiotic produced by Micromonospora purpurea, is a widely used supplement in cell culture media to prevent bacterial contamination.[1][2][3] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with its low toxicity to mammalian cells at standard working concentrations, makes it a valuable tool for researchers.[1][4] This application note provides a detailed protocol for the preparation of a sterile Gentamicin C stock solution and outlines its proper storage and use in eukaryotic cell culture.

Gentamicin acts by binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis and ultimately leads to bacterial cell death. It is effective against a variety of common laboratory contaminants, including strains of Pseudomonas, Proteus, Staphylococcus, and Streptococcus.

Materials and Methods

Materials

-

Gentamicin Sulfate powder (CAS 1405-41-0)

-

Cell culture grade water (e.g., deionized, distilled, or WFI)

-

Sterile conical tubes (15 mL or 50 mL)